Progenin III palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

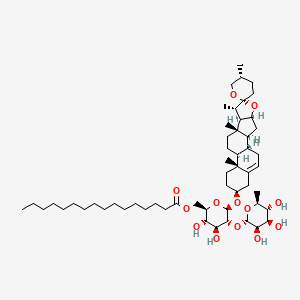

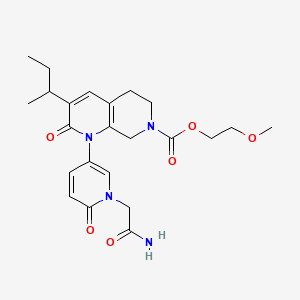

Progenin III palmitate is a steroid glycoside ester isolated from the rhizomes of Dioscorea cayenensis . It is a spirostanol saponin, known for its potential anti-cancer properties due to its strong antitumor activity and low hemolytic activity . This compound is a derivative of progenin III, which is one of the most active spirostanol saponins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Progenin III palmitate can be synthesized from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae . The enzyme production involves culturing the strain for 72 hours at 30°C with shaking at 150 rpm in a 5% (w/v) malt extract medium containing 2% (v/v) extract of Dioscorea nipponica as the enzyme inducer . The crude enzyme converts total steroidal saponins into progenin III with a high yield when the reaction is carried out for 9 hours at 50°C and pH 5.0 with 20 mg/ml of substrate .

Industrial Production Methods: The industrial production of this compound involves the extraction of progenin III from Dioscorea cayenensis rhizomes followed by esterification with palmitic acid . The crude product is then purified using silica gel column chromatography to obtain progenin III of high purity .

Análisis De Reacciones Químicas

Types of Reactions: Progenin III palmitate undergoes various chemical reactions, including hydrolysis and esterification .

Common Reagents and Conditions:

Esterification: The esterification of progenin III with palmitic acid is carried out under specific conditions to form this compound.

Major Products: The major product formed from these reactions is this compound, which is a fatty acid-spirostan steroid glycoside ester .

Aplicaciones Científicas De Investigación

Progenin III palmitate has several scientific research applications:

Mecanismo De Acción

Progenin III palmitate exerts its effects through its interaction with cellular membranes and proteins. It targets specific molecular pathways involved in cell proliferation and apoptosis . The compound’s strong cytotoxicity against tumor cells is attributed to its ability to induce apoptosis and inhibit cell growth .

Comparación Con Compuestos Similares

Dioscin: Another spirostanol saponin with strong antitumor activity.

Deltonin: Known for its cytotoxic effects against cancer cells.

Asperin: A spirostanol saponin with similar pharmacological properties.

Gracillin: Exhibits strong cytotoxic activity against tumor cells.

Protodioscin: A furostanol saponin with anti-cancer properties.

Uniqueness: Progenin III palmitate is unique due to its esterification with palmitic acid, which enhances its lipophilicity and bioavailability . This modification potentially increases its efficacy as an anti-cancer agent compared to other similar compounds .

Propiedades

Fórmula molecular |

C55H92O13 |

|---|---|

Peso molecular |

961.3 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3/t33-,34+,35+,37+,38-,39+,40+,41+,42-,44+,45+,46-,47-,48+,49-,50-,51+,52-,53+,54+,55-/m1/s1 |

Clave InChI |

HBFKYOLVZFOGAH-HUINKVANSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)C[C@H]6[C@@H]5[C@@H]([C@]7(O6)CC[C@H](CO7)C)C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)

![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)

![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)

![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)